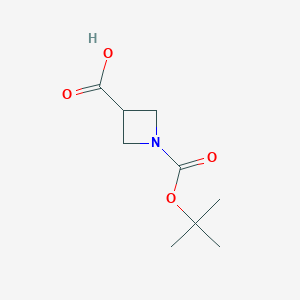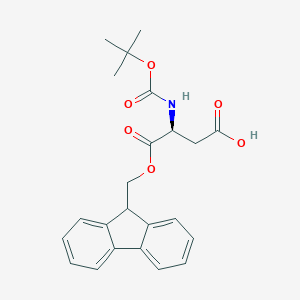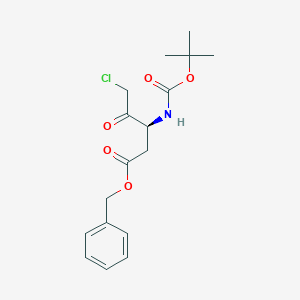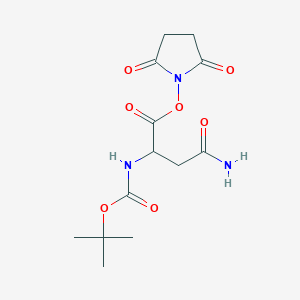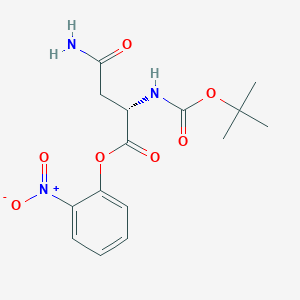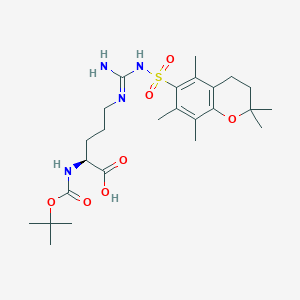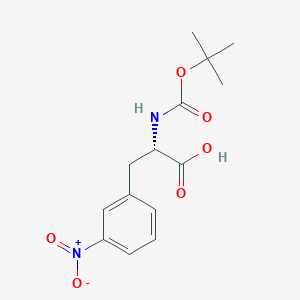
Boc-3-Nitro-L-Phenylalanin
Übersicht
Beschreibung
Boc-3-Nitro-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a nitro group at the third position. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Boc-3-Nitro-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its unique structure allows for selective modifications and functionalizations.
Biology: It is used in the study of protein structure and function. The nitro group can serve as a probe for investigating protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and nanomaterials.
Wirkmechanismus
Target of Action
Boc-3-Nitro-L-Phenylalanine, also known as Boc-L-3-Nitrophenylalanine, is a compound that primarily targets the formation of nanostructures through self-assembly . The compound’s primary role is to facilitate the formation of nanotubes, which further self-assemble into microtapes .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of well-ordered supramolecular structures through low energy interactions, such as van der Waals bonds, electrostatic interactions, hydrogen bonds, and stacking interactions . The self-assembly of Boc-3-Nitro-L-Phenylalanine results in the formation of nanotubes, which further self-assemble into microtapes .
Biochemical Pathways
The biochemical pathways affected by Boc-3-Nitro-L-Phenylalanine involve the formation of nanostructures through self-assembly . The compound’s action on these pathways leads to the formation of nanotubes and microtapes, which are indicative of quantum confinement due to nanostructure formation .
Result of Action
The result of Boc-3-Nitro-L-Phenylalanine’s action is the formation of nanostructures through self-assembly . The compound facilitates the formation of nanotubes, which further self-assemble into microtapes . These structures exhibit step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation .
Action Environment
The action of Boc-3-Nitro-L-Phenylalanine is influenced by environmental factors such as the solvent used . For instance, the compound self-assembles into different structures depending on the solvent . In 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents, it forms nanotubes that self-assemble into microtapes .
Biochemische Analyse
Biochemical Properties
Boc-3-Nitro-L-Phenylalanine is involved in the formation of phenylpyruvate, a key precursor for L-phenylalanine . The highly active enzyme combination was natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t, which could produce phenylpyruvate .
Molecular Mechanism
The molecular mechanism of Boc-3-Nitro-L-Phenylalanine involves the formation of intermolecular hydrogen bonds between functional groups in the peptide backbone . This leads to the self-assembly of the compound into nanotubes and other nanostructures .
Temporal Effects in Laboratory Settings
In laboratory settings, Boc-3-Nitro-L-Phenylalanine has been observed to form nanotubes which in turn self-assemble themselves into microtapes
Metabolic Pathways
Boc-3-Nitro-L-Phenylalanine is involved in the synthesis of phenylpyruvate, a key precursor for L-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-Nitro-L-Phenylalanine typically involves the protection of the amino group of 3-nitro-L-phenylalanine with a Boc group. This can be achieved by reacting 3-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-3-Nitro-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection step.
Types of Reactions:
Oxidation: Boc-3-Nitro-L-Phenylalanine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-amino-L-phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Boc-2-Nitro-L-Phenylalanine: Similar structure but with the nitro group at the second position.
Boc-4-Nitro-L-Phenylalanine: Similar structure but with the nitro group at the fourth position.
Boc-L-Phenylalanine: Lacks the nitro group, used as a standard building block in peptide synthesis.
Uniqueness: Boc-3-Nitro-L-Phenylalanine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. The third position nitro group provides distinct electronic and steric effects compared to the second or fourth position, making it valuable for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927486 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131980-29-5 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

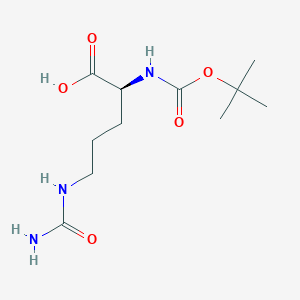

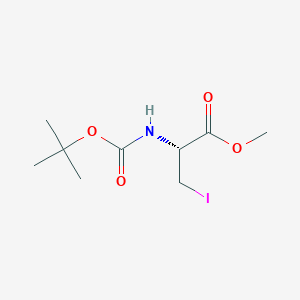
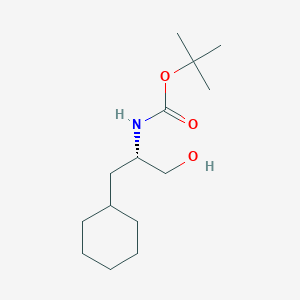
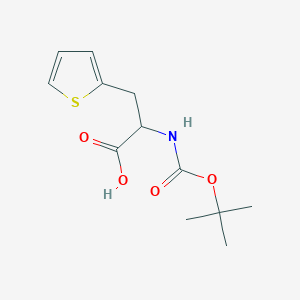
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B558613.png)

